(4-溴苄基)三苯基膦溴化物

概述

描述

Synthesis Analysis

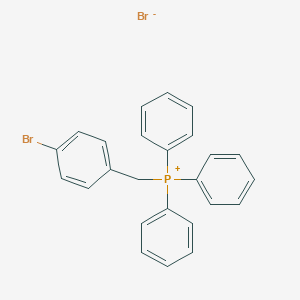

The compound (4-Bromobenzyl)Triphenylphosphonium Bromide is synthesized through the reaction of triphenylphosphine with p-bromobenzyl bromide. This process involves weak interactions between chlorine atoms of CH2Cl2 molecules and the bromine bonded in the cation, leading to the formation of Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations with a slightly irregular tetrahedral geometry around the P atom (Vogt, Wulff-molder, & Meisel, 1996).

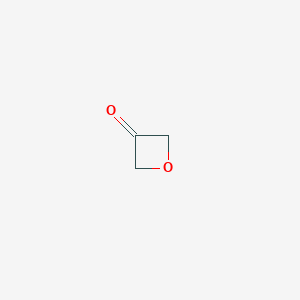

Molecular Structure Analysis

The molecular structure of (4-Bromobenzyl)Triphenylphosphonium Bromide has been determined through X-ray crystallography, revealing its distinct features. The structure consists of Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations, with a slightly irregular tetrahedral geometry around the P atom. The compound exists in different forms, with variations in the arrangement of bromine anions and cations, demonstrating the flexibility of its molecular structure (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of 2-substituted indoles through reactions with aromatic aldehydes under microwave-assisted conditions, highlighting its reactivity and utility in facilitating complex organic transformations (Kraus & Guo, 2008).

Physical Properties Analysis

The physical properties of (4-Bromobenzyl)Triphenylphosphonium Bromide, such as its crystal structure and morphology, have been extensively studied. These studies reveal the compound's stability and structural characteristics under various conditions, contributing to our understanding of its behavior in different environments and its applications in materials science and engineering (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Properties Analysis

The chemical properties of (4-Bromobenzyl)Triphenylphosphonium Bromide, including its reactivity with other compounds and its role in synthetic pathways, are crucial for its application in organic synthesis. It acts as a key intermediate in the formation of complex molecules, demonstrating its importance in the field of organic chemistry (Kraus & Guo, 2008).

科学研究应用

- (4-溴苄基)三苯基膦溴化物 在暴露于光线下时表现出光毒性。研究人员探索了它作为光敏剂在 PDT 中的潜力,PDT 是一种癌症治疗方法。 通过选择性地积累在肿瘤细胞中并在光激活后产生活性氧,它可以导致肿瘤细胞死亡,同时保留健康组织 .

- 该化合物中的三苯基膦 (TPP) 部分使线粒体靶向成为可能。研究人员已经利用它来将治疗剂特异性地递送到线粒体。 这种靶向方法有望治疗与线粒体功能障碍相关的疾病,例如神经退行性疾病和心血管疾病 .

- 研究人员已经研究了(4-溴苄基)三苯基膦溴化物 的抗菌活性。 它的阳离子性质使其能够破坏细菌细胞膜,使其成为抗菌涂层、伤口敷料或消毒剂的潜在候选者 .

- 该化合物的氧化还原性质使其适合于电化学传感应用。 研究人员已经探索了它作为电极修饰剂的使用,以提高传感器检测神经递质、重金属或环境污染物等分析物的灵敏度和选择性 .

- 该化合物中的溴苄基可以作为 OLED 中的功能成分。 研究人员已经研究了它的发光性能,这可能有助于开发高效的有机电子器件 .

- (4-溴苄基)三苯基膦溴化物 已经被整合到 MOF 中。这些多孔材料表现出可调谐的特性,并在气体存储、催化和药物递送中得到应用。 溴苄基的存在可以影响 MOF 的稳定性和客体分子的相互作用 .

光动力疗法 (PDT)

线粒体靶向

抗菌性能

电化学传感器

有机发光二极管 (OLED)

金属有机框架 (MOFs)

这些应用突出了(4-溴苄基)三苯基膦溴化物 在不同科学领域的多功能性。 研究人员继续探索它在新型领域的潜力,使其成为未来研究中一个有趣的化合物 . 如果您想了解任何特定应用的更多详细信息,请随时提问!

安全和危害

作用机制

Target of Action

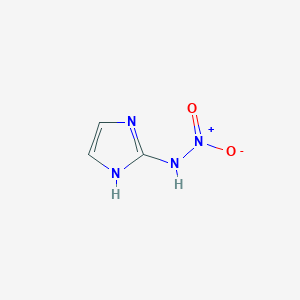

It’s known that the compound has a positive charge, with free bromide ions acting as counter anions .

Mode of Action

The compound’s structure, which includes a (4-bromobenzyl)triphenylphosphonium (4BTP) molecule, one bromide ion, and one ethanol molecule , suggests that it may interact with its targets through ionic interactions.

Biochemical Pathways

It’s known that 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using oxone , indicating that it may participate in oxidation reactions.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have some degree of bioavailability.

属性

IUPAC Name |

(4-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJYKXVQABPCRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369263 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51044-13-4 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

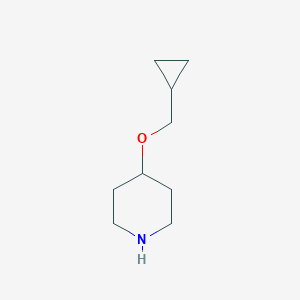

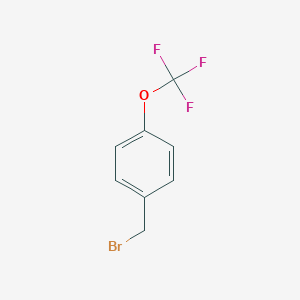

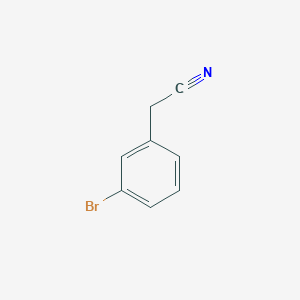

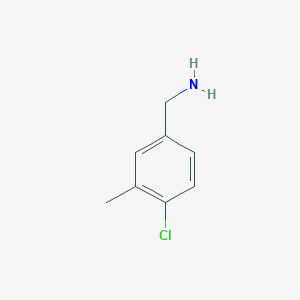

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate?

A1: (4-Bromobenzyl)triphenylphosphonium bromide ethanol solvate crystallizes in the orthorhombic system, specifically in the space group Pccn (no. 56). The unit cell dimensions are as follows: a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å. The unit cell volume (V) is 4650.2(19) Å3, and it contains four molecules (Z = 4). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)